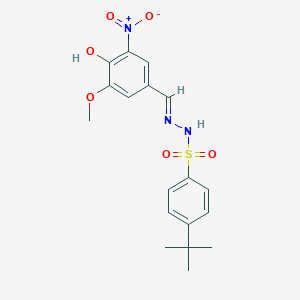![molecular formula C16H12ClN3O2S B3720727 N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3720727.png)
N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as CTQ, is a synthetic compound that has been studied extensively for its potential use in scientific research. CTQ is a member of the quinazoline family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the protein NF-κB, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide inhibits the growth of cancer cells, induces cell cycle arrest, and promotes apoptosis. N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is its ability to selectively inhibit the growth of cancer cells while leaving normal cells unharmed. This makes it a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy drugs. However, N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are many potential future directions for research on N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide. One area of focus could be the development of more stable and soluble forms of N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide for use in lab experiments and potential clinical applications. Another area of focus could be the identification of other enzymes and proteins that N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide targets, which could lead to the development of new treatments for cancer and inflammatory diseases. Additionally, further research could explore the potential use of N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide in combination with other drugs or therapies to enhance its effectiveness.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been shown to have a wide range of potential scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells, specifically in breast cancer and lung cancer. N-(3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-10-4-3-5-11(8-10)18-14(21)9-23-16-19-13-7-2-1-6-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPOTYIWWOSLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3720644.png)

![5-isobutyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3720666.png)
![2-(2-furyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3720674.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-phenylacrylate](/img/structure/B3720682.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3720687.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3720698.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3720718.png)
![4-ethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3720724.png)
![2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B3720728.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3720733.png)

![2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3720747.png)